![molecular formula C7H8BN3O2 B15054616 (5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 5-methyl-1H-pyrazolo[3,4-b]pyridine through cyclization reactions involving pyrazole and pyridine derivatives . The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors through binding interactions facilitated by the boronic acid group. This can lead to the modulation of specific molecular pathways, such as signal transduction or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and catalysis .
Propiedades
Fórmula molecular |
C7H8BN3O2 |
|---|---|
Peso molecular |
176.97 g/mol |
Nombre IUPAC |
(5-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-4-2-9-7-5(3-10-11-7)6(4)8(12)13/h2-3,12-13H,1H3,(H,9,10,11) |
Clave InChI |
QZFJNAXUYWYCDF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=NNC2=NC=C1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


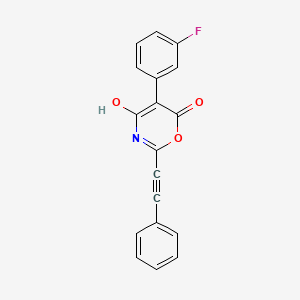
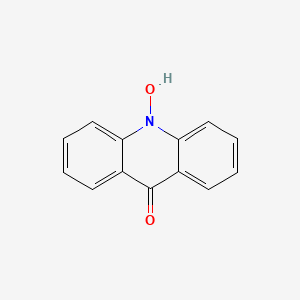
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
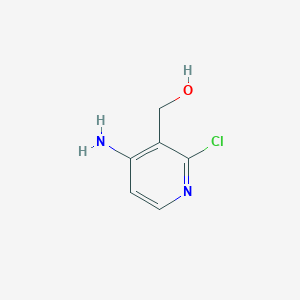
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
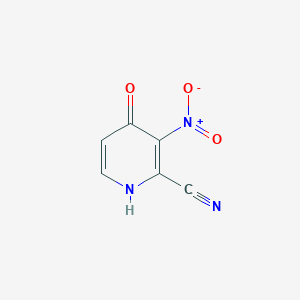
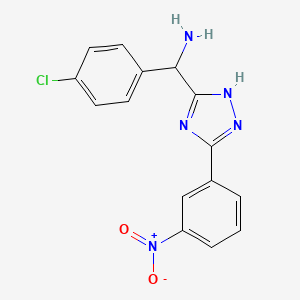
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
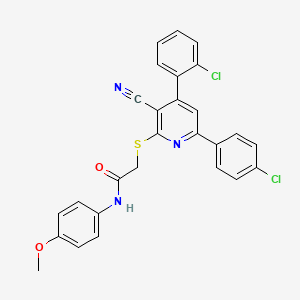
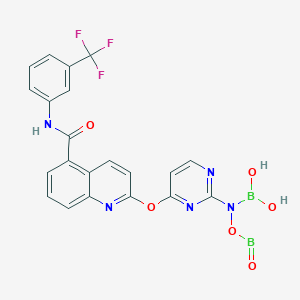
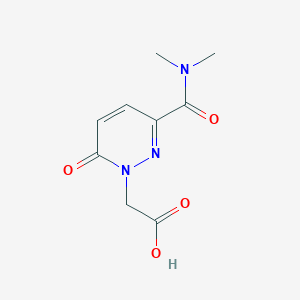
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
